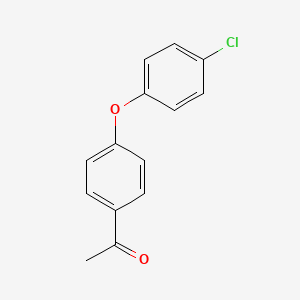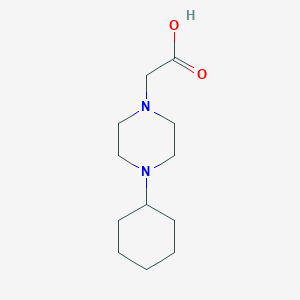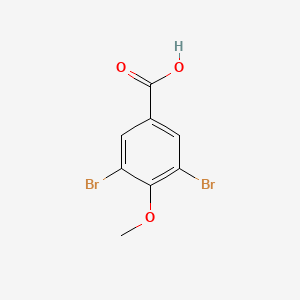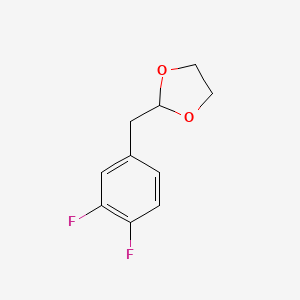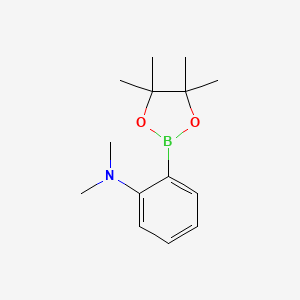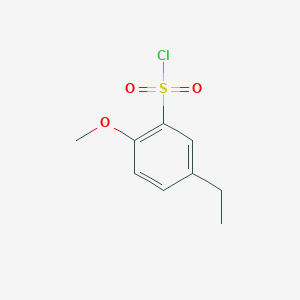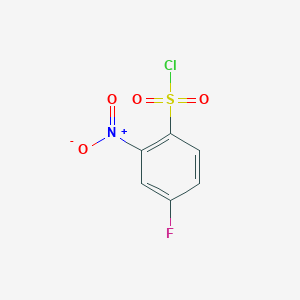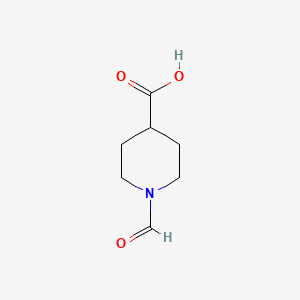
Methyl-3-Brom-1H-Indol-2-carboxylat
Übersicht
Beschreibung
Methyl 3-bromo-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. Methyl 3-bromo-1H-indole-2-carboxylate is particularly notable for its applications in organic synthesis and medicinal chemistry due to its unique structural features.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Employed in the study of indole-based biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
Target of Action
Methyl 3-bromo-1H-indole-2-carboxylate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them important in the development of new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Indole derivatives are known to have diverse biological activities , suggesting that they can have various molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
Methyl 3-bromo-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including methyl 3-bromo-1H-indole-2-carboxylate, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, methyl 3-bromo-1H-indole-2-carboxylate may interact with proteins involved in cell signaling pathways, thereby modulating cellular responses.
Cellular Effects
Methyl 3-bromo-1H-indole-2-carboxylate exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis . This compound can influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism. Furthermore, methyl 3-bromo-1H-indole-2-carboxylate may affect the expression of genes involved in cell cycle regulation, thereby impacting cell function and viability.
Molecular Mechanism
The molecular mechanism of action of methyl 3-bromo-1H-indole-2-carboxylate involves its binding interactions with biomolecules. The compound can bind to specific enzymes, leading to their inhibition or activation . For example, it may inhibit enzymes involved in DNA replication, thereby preventing cancer cell proliferation. Additionally, methyl 3-bromo-1H-indole-2-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in gene expression patterns, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-bromo-1H-indole-2-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that methyl 3-bromo-1H-indole-2-carboxylate remains stable under certain conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Its degradation products may also have biological activities that need to be considered. Long-term exposure to methyl 3-bromo-1H-indole-2-carboxylate can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of methyl 3-bromo-1H-indole-2-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, toxic or adverse effects may be observed. These effects can include hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the potential for toxicity.
Metabolic Pathways
Methyl 3-bromo-1H-indole-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted via urine or feces. Additionally, methyl 3-bromo-1H-indole-2-carboxylate may affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of methyl 3-bromo-1H-indole-2-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, methyl 3-bromo-1H-indole-2-carboxylate may be transported into cells via organic anion transporters or effluxed out of cells by multidrug resistance proteins. The compound’s distribution within tissues can also be influenced by its binding affinity to plasma proteins.
Subcellular Localization
Methyl 3-bromo-1H-indole-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, methyl 3-bromo-1H-indole-2-carboxylate may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may accumulate in the mitochondria, influencing cellular energy metabolism and apoptosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-1H-indole-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl indole-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the palladium-catalyzed coupling reaction of methyl indole-2-carboxylate with a brominating agent. This method often employs palladium acetate as the catalyst and a phosphine ligand to facilitate the reaction under mild conditions.
Industrial Production Methods
In an industrial setting, the production of methyl 3-bromo-1H-indole-2-carboxylate may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Conducted in aqueous or organic solvents with the oxidizing agent.
Reduction Reactions: Performed in anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
Substitution Reactions: Formation of various substituted indole derivatives.
Oxidation Reactions: Formation of oxidized indole products.
Reduction Reactions: Formation of alcohol derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-bromoindole-2-carboxylate
- Methyl 5-bromoindole-2-carboxylate
- Methyl 4-bromoindole-2-carboxylate
Uniqueness
Methyl 3-bromo-1H-indole-2-carboxylate is unique due to the position of the bromine atom on the indole ring, which influences its reactivity and binding properties. This positional difference can lead to variations in biological activity and synthetic utility compared to other brominated indole derivatives.
Eigenschaften
IUPAC Name |
methyl 3-bromo-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLMMQAVWOFUOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377401 | |
| Record name | methyl 3-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220664-31-3 | |
| Record name | methyl 3-bromo-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00377401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1363578.png)
